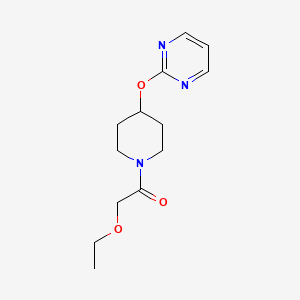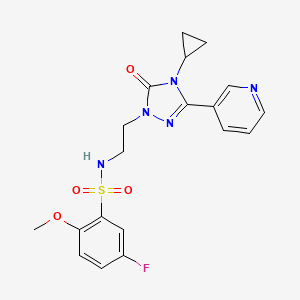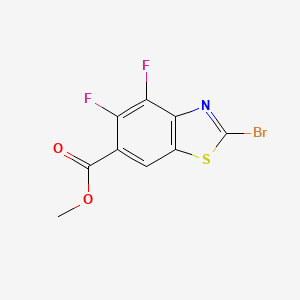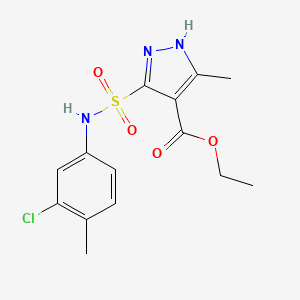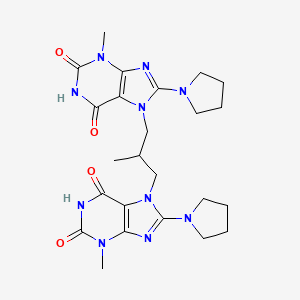
7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) is a useful research compound. Its molecular formula is C24H32N10O4 and its molecular weight is 524.586. The purity is usually 95%.
BenchChem offers high-quality 7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7'-(2-methylpropane-1,3-diyl)bis(3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on structurally similar molecules emphasizes advancements in synthesis techniques and structural analyses. For instance, novel derivatives of pyrrolidine-diones have been synthesized and characterized, showcasing the importance of molecular structure confirmation through X-ray crystal structure determination (Hong-Shui Lv et al., 2013). Such research underlines the relevance of detailed structural knowledge in the development of new compounds for various applications.
Electronic and Optical Properties
Investigations into compounds with pyridine and purine structures have been conducted to explore their electronic and optical properties. These studies are crucial for the development of materials with specific functionalities, such as high conductivity and electron mobility, which are essential for applications in electronics and photonics (Lin Hu et al., 2015).
Coordination Chemistry and Complexation
Research has also focused on the coordination chemistry of pyridine-dione compounds, demonstrating their ability to form complexes with various metal ions. These studies highlight the potential of such molecules in creating novel coordination compounds with specific properties, which could be useful in catalysis, materials science, and medicinal chemistry (Xiao-lei Zhao et al., 2018).
High-Performance Polymers
The development of high-performance polymers incorporating pyridine units is another area of interest. These polymers exhibit desirable properties such as solubility, thermal stability, and mechanical strength, making them suitable for various industrial applications (Y. Guan et al., 2015).
Tautomerism and Molecular Interactions
Understanding the tautomerism and intramolecular interactions in compounds similar to the one offers insights into their reactivity and stability. This knowledge is crucial for designing molecules with tailored properties for specific applications (M. Sigalov et al., 2011).
Biological Activities
Studies on pyridine and purine derivatives have explored their biological activities, including their potential as therapeutic agents. Such research underscores the importance of structural modifications in enhancing the biological efficacy of these compounds (Bok Young Kim et al., 2004).
Eigenschaften
IUPAC Name |
3-methyl-7-[2-methyl-3-(3-methyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-7-yl)propyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N10O4/c1-14(12-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-4-5-9-31)13-34-16-18(30(3)24(38)28-20(16)36)26-22(34)32-10-6-7-11-32/h14H,4-13H2,1-3H3,(H,27,35,37)(H,28,36,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYPZHXOWLOJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CN4C5=C(N=C4N6CCCC6)N(C(=O)NC5=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)
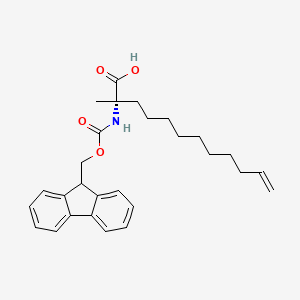
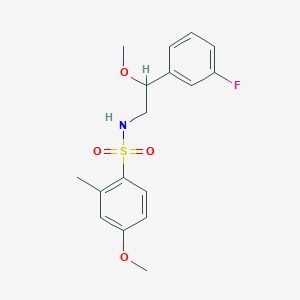

![6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2537757.png)
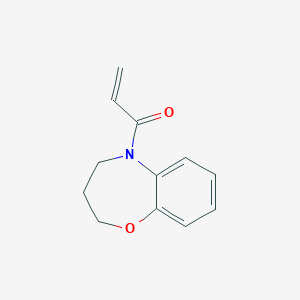
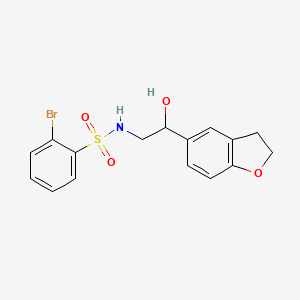
![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide](/img/structure/B2537764.png)

